6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom, a difluoromethyl group, and a methyl group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved using metal-based methods that transfer CF2H to C(sp2) sites . The reaction conditions often involve the use of difluoromethylation reagents and catalysts under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine core. The presence of both a bromine atom and a difluoromethyl group provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2/c1-5-8(9(11)12)14-4-6(10)2-3-7(14)13-5/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNADWQOJDSYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.